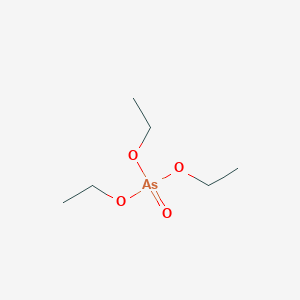

Triethyl arsenate

Description

Properties

IUPAC Name |

triethyl arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15AsO4/c1-4-9-7(8,10-5-2)11-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRFDZWQSJNJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[As](=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15AsO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166036 | |

| Record name | Triethyl arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15606-95-8 | |

| Record name | Triethyl arsenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15606-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015606958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Arsenic acid (H3AsO4), triethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Triethyl Arsenate via Esterification of Arsenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of triethyl arsenate, an organoarsenic compound with applications in organic synthesis and as a precursor for various materials.[1][2] The primary synthesis route discussed is the Fischer esterification of arsenic acid with ethanol (B145695). This document details the underlying chemical principles, a representative experimental protocol, purification techniques, and methods for characterization. Due to the hazardous nature of arsenic compounds, this guide also emphasizes critical safety protocols.[2] The information is intended for professionals in chemical research and drug development.

Introduction

This compound (C₆H₁₅AsO₄), also known as arsenic acid triethyl ester, is an ester of pentavalent arsenic.[1] Its synthesis is most commonly achieved through the acid-catalyzed esterification of arsenic acid (H₃AsO₄) with ethanol (C₂H₅OH).[1] This reaction is a classic example of Fischer esterification, a fundamental process in organic chemistry.[3][4] The reaction is reversible and requires specific conditions to drive the equilibrium toward the formation of the desired ester product.[4][5] this compound serves as a precursor for other organoarsenic compounds and has been used in the preparation of specialized materials like arsenosilicate glass.[1][6]

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for handling, purification, and characterization of the compound.

| Property | Value | Reference(s) |

| CAS Number | 15606-95-8 | [2][6] |

| Molecular Formula | C₆H₁₅AsO₄ | [6][7] |

| Molecular Weight | 226.10 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 236.5 °C | [6] |

| Density | 1.3021 g/mL | [6] |

| Refractive Index | 1.4343 | [6] |

| Solubility | Soluble in organic solvents, reacts with water (hydrolysis) | [1][2] |

Reaction Principle: Fischer Esterification

The synthesis of this compound from arsenic acid and ethanol is an acid-catalyzed equilibrium reaction.[1][3] The overall reaction is as follows:

H₃AsO₄ + 3 C₂H₅OH ⇌ (C₂H₅O)₃AsO + 3 H₂O (Arsenic Acid + Ethanol ⇌ this compound + Water)

To achieve a high yield, the equilibrium must be shifted to the right, favoring the products. This is typically accomplished by two main strategies, often used in combination:[4][5]

-

Use of Excess Reactant: The reaction is often carried out using a large excess of ethanol, which acts as both a reactant and the solvent.[4]

-

Removal of Water: The water produced during the reaction can be continuously removed from the reaction mixture, for example, by azeotropic distillation using a Dean-Stark apparatus.[3][5]

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][3][4]

Reaction Mechanism

The Fischer esterification mechanism involves several reversible steps. The acid catalyst serves to protonate the arsenyl oxygen (As=O), which significantly increases the electrophilicity of the arsenic atom, making it more susceptible to nucleophilic attack by the alcohol.

Caption: Fischer esterification mechanism for this compound synthesis.

Experimental Protocols

While specific, detailed published protocols for this exact transformation are sparse in the reviewed literature, a representative procedure can be constructed based on the established principles of Fischer esterification with azeotropic water removal.

5.1. Representative Synthesis Protocol

Disclaimer: This is a generalized procedure. Researchers should conduct a thorough risk assessment and optimize conditions based on laboratory-specific equipment and safety protocols.

Materials and Equipment:

-

Arsenic acid (H₃AsO₄)

-

Anhydrous ethanol (C₂H₅OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (B28343) (or another suitable azeotropic agent)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Apparatus for fractional distillation

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.

-

Charging the Reactor: To the flask, add arsenic acid, a significant excess of anhydrous ethanol (e.g., 10-fold molar excess), and an appropriate volume of toluene to fill the Dean-Stark trap.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

-

Monitoring: Continue the reflux until no more water is collected in the trap, indicating the reaction is approaching completion. Typical reaction times can vary from several hours to overnight.[3]

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acidic catalyst by washing the mixture carefully with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash.

-

Isolation: Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter.

-

Purification: Remove the toluene and excess ethanol under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum to prevent decomposition at high temperatures.[1][8]

5.2. Representative Reaction Parameters

The following table summarizes typical, non-optimized parameters for this type of reaction.

| Parameter | Representative Value/Condition | Rationale |

| Molar Ratio | 1 : ≥10 (Acid : Alcohol) | Using excess alcohol drives the equilibrium towards the product.[4] |

| Catalyst | Conc. H₂SO₄ | A strong Brønsted acid is required to catalyze the reaction.[1][4] |

| Solvent | Toluene (for azeotrope) | Forms an azeotrope with water to facilitate its removal.[3] |

| Temperature | Reflux (~80-110 °C) | Sufficient temperature to overcome the activation energy and for azeotropic distillation.[3] |

| Purification | Fractional Distillation | Separates the high-boiling point ester from residual impurities.[1] |

Experimental Workflow Visualization

The logical flow of the synthesis and purification process is outlined in the following diagram.

Caption: Workflow from reaction setup to final product characterization.

Characterization

The purity and identity of the synthesized this compound should be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the ethyl groups and their attachment to the arsenate core.

-

Elemental Analysis: This technique provides the percentage composition of carbon and hydrogen, which can be compared to the calculated theoretical values for C₆H₁₅AsO₄ to confirm purity.[9] The acceptable deviation is typically within ±0.4%.[9]

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.[1]

-

Inductively Coupled Plasma (ICP) Techniques: For precise arsenic quantification, ICP-MS or ICP-OES can be employed.[10]

Safety and Handling

All arsenic-containing compounds are highly toxic and carcinogenic and must be handled with extreme caution.[2][7]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

-

Waste Disposal: All arsenic-contaminated waste, both solid and liquid, must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Conclusion

The synthesis of this compound via the Fischer esterification of arsenic acid is a feasible process rooted in well-understood reaction principles. High yields can be achieved by applying equilibrium control strategies, such as using an excess of ethanol and the azeotropic removal of water. Due to the significant toxicity of arsenic compounds, strict adherence to safety protocols is paramount throughout the synthesis, purification, and handling processes. Final product verification should always be performed using a combination of spectroscopic and elemental analysis techniques.

References

- 1. This compound [benchchem.com]

- 2. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. ARSENIC ACID TRIETHYL ESTER CAS#: 15606-95-8 [amp.chemicalbook.com]

- 7. This compound | C6H15AsO4 | CID 586279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. vlab.amrita.edu [vlab.amrita.edu]

- 9. researchgate.net [researchgate.net]

- 10. americanlaboratory.com [americanlaboratory.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Triethyl Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of triethyl arsenate. It includes a summary of its quantitative data, detailed experimental methodologies for key analytical and biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Physical and Chemical Properties

This compound, also known as arsenic acid triethyl ester, is an organoarsenic compound with the chemical formula C₆H₁₅AsO₄.[1][2] It is a colorless to pale yellow liquid with a distinct odor.[2] This compound is soluble in organic solvents but has limited solubility in water.[2]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅AsO₄ | [1][3] |

| Molecular Weight | 226.10 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 236.5 - 237 °C | [4] |

| Melting Point | N/A | [2] |

| Density | 1.3021 g/mL | [4] |

| Refractive Index | 1.4343 | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water. Reacts with water. | [2] |

Table 2: Chemical Properties and Reactivity of this compound

| Property | Description | Reference(s) |

| Hydrolysis | Undergoes rapid hydrolysis in aqueous environments due to the lability of its arsenic-oxygen bonds. The hydrolysis is significantly faster than that of phosphate (B84403) triesters. | [1] |

| Oxidation | Can be oxidized to arsenic pentoxide (As₂O₅) under strong oxidizing conditions (e.g., H₂O₂, KMnO₄). | [1] |

| Reduction | Can be reduced by agents like NaBH₄ to trivalent arsenic species such as triethyl arsenite (As³⁺), which are generally more reactive and toxic. | [1] |

| Stability | Chemically stable under standard ambient conditions (room temperature).[1] | |

| Hazardous Reactions | Violent reactions are possible with oxidizing agents and acids. | [1] |

Table 3: Spectral Data Summary for this compound

| Spectral Data | Key Features | Reference(s) |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 137; 2nd Highest (m/z): 109; 3rd Highest (m/z): 45. The fragmentation of organo-arsenic compounds can involve neutral loss of groups like H₂, H₂O, and alkyl radicals. | [3][5] |

| Infrared (IR) Spectroscopy | Expected absorptions for As-O stretching vibrations are in the range of 650-950 cm⁻¹. | [6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific chemical shift data for this compound is not readily available in the searched literature. General ¹H NMR for similar arsolanes shows methylene (B1212753) protons giving rise to ABKL type spectra. | [7] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and key biological assays related to arsenical compounds.

2.1. Synthesis of this compound (General Procedure)

This compound can be synthesized via the esterification of arsenic acid with ethanol (B145695), a reaction typically catalyzed by a strong acid like sulfuric acid.[1]

Materials:

-

Arsenic acid (H₃AsO₄)

-

Anhydrous ethanol (C₂H₅OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve arsenic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture gently using a heating mantle. The reaction is typically carried out at a temperature of 80–100°C.[8]

-

After the reaction is complete (monitored by appropriate analytical techniques like TLC or GC), the mixture is cooled to room temperature.

-

The crude product is then purified by fractional distillation.

2.2. Purification by Fractional Distillation

Fractional distillation is employed to separate this compound from unreacted ethanol and other byproducts.[9]

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating source

Procedure:

-

Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.[9]

-

Gently heat the crude reaction mixture in the distillation flask.[9]

-

Collect the fraction that distills at the boiling point of this compound (236.5 - 237 °C).[4] Lower boiling point fractions, such as ethanol (78 °C), will distill first.[8]

-

The purity of the collected this compound should be verified using analytical methods such as NMR and elemental analysis.[1]

2.3. Cell Viability and Apoptosis Assays in Leukemia Cells (General Protocol for Arsenicals)

The following protocols are based on methodologies used for arsenic trioxide in leukemia cell lines and can be adapted for studying the effects of this compound.

2.3.1. Cell Culture and Treatment:

-

Human leukemia cell lines (e.g., K562, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[10][11]

-

Cells are seeded at a specific density and treated with varying concentrations of the arsenic compound for desired time points (e.g., 24, 48, 72 hours).[10][11]

2.3.2. Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate.[12]

-

After treatment, add MTT solution to each well and incubate.[12]

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[12]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

-

Cell viability is expressed as a percentage of the untreated control.[12]

2.3.3. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining:

-

Harvest treated and untreated cells and wash with cold PBS.[10][11]

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[10][11]

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

2.3.4. Western Blot Analysis for Apoptosis-Related Proteins:

-

Lyse treated and untreated cells and determine the protein concentration.[10]

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[10]

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., caspases, Bcl-2, Bax, p-Akt).[10][12]

-

Incubate with HRP-conjugated secondary antibodies.[10]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[10]

Signaling Pathways and Experimental Workflows

While the specific signaling pathways activated by this compound are not extensively studied, the effects of other arsenic compounds, particularly arsenite and arsenic trioxide, on key cellular pathways provide a strong indication of its likely mechanisms of action.

3.1. PI3K/Akt Signaling Pathway

Arsenic compounds have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.[13] Arsenite can activate this pathway, potentially through the targeting of sulfhydryl groups of kinases like c-Src, or independently of PI3K through STAT3 and miR-190 induction.[4]

Caption: PI3K/Akt signaling pathway and potential modulation by arsenic compounds.

3.2. Nrf2 Signaling Pathway

Arsenic compounds are known to activate the Nrf2-Keap1 signaling pathway, a key cellular defense mechanism against oxidative stress.[14] Arsenite activates Nrf2, leading to the transcription of antioxidant genes.[15] This activation by arsenic may occur through a mechanism independent of Keap1-C151, possibly involving p62.[14][16]

Caption: Nrf2-Keap1 antioxidant response pathway activated by arsenic-induced oxidative stress.

3.3. Experimental Workflow for Apoptosis Induction Study

The following diagram illustrates a typical workflow for investigating the induction of apoptosis in cancer cells by a test compound like this compound.

Caption: A generalized experimental workflow for studying apoptosis in cancer cells.

Disclaimer: this compound is a toxic substance and should be handled with extreme care by trained professionals in a controlled laboratory setting, following all appropriate safety protocols. This document is intended for informational purposes for research and development professionals and does not constitute a recommendation for its use.

References

- 1. This compound [benchchem.com]

- 2. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H15AsO4 | CID 586279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ARSENIC ACID TRIETHYL ESTER CAS#: 15606-95-8 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Arsenic Trioxide Induces Apoptosis via Specific Signaling Pathways in HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. vlab.amrita.edu [vlab.amrita.edu]

- 10. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Arsenic trioxide-induced cell apoptosis and cell cycle arrest are potentiated by 1,25-dihydroxyvitamin D3 in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI-3K/Akt Pathway-Dependent Cyclin D1 Expression Is Responsible for Arsenite-Induced Human Keratinocyte Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Basic Mechanisms of Arsenic Trioxide (ATO)-Induced Apoptosis in Human Leukemia (HL-60) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arsenic-mediated activation of the Nrf2-Keap1 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Triethyl Arsenate: A Technical Guide to its Solubility in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl arsenate (C₆H₁₅AsO₄), an organoarsenic compound, sees application in organic synthesis and as an intermediate in various chemical manufacturing processes. A thorough understanding of its solubility characteristics is paramount for its effective use, handling, and safety. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents and water. Due to the scarcity of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility information and furnishes a general experimental protocol for its determination. This document is intended to be a valuable resource for laboratory researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a triethyl ester of arsenic acid. It is recognized for its solubility in organic solvents and limited solubility in aqueous solutions.[1] The lipophilic nature, imparted by the ethyl groups, governs its solubility profile, distinguishing it from inorganic arsenates.[2] This guide synthesizes the available information on its solubility and provides methodologies for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅AsO₄ | [3] |

| Molecular Weight | 226.10 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 236 °C (760 mmHg) | [4] |

| Density | 1.302 g/mL | [4] |

Solubility Profile

Qualitative Solubility Summary

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solubility | Rationale |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | The ester nature of this compound allows for favorable interactions with polar protic solvents like alcohols. |

| Ethers (e.g., Diethyl ether) | Soluble | As a relatively nonpolar aprotic solvent, diethyl ether is expected to dissolve the organo-ester. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

| Aromatic Hydrocarbons (e.g., Toluene) | Soluble | The nonpolar nature of toluene (B28343) makes it a suitable solvent for the organoarsenic compound. |

| Aliphatic Hydrocarbons (e.g., Hexane) | Likely Soluble | Solubility may be lower compared to more polar organic solvents, but some degree of miscibility is expected. |

| Water | Limited Solubility / Reacts | This compound has limited solubility in water and undergoes rapid hydrolysis.[2][4][5] |

Interaction with Water

This compound is reported to have limited solubility in water and reacts with it.[1][4] The presence of the arsenic-oxygen bonds makes it susceptible to rapid hydrolysis in aqueous environments, which is significantly faster than that of phosphate (B84403) triesters.[2] This reaction yields arsenate ions (AsO₄³⁻) in biological systems.[2]

Experimental Protocols

Due to the absence of specific experimental procedures for determining the solubility of this compound, a general protocol for determining the solubility of a liquid in various solvents is provided below. Extreme caution should be exercised when handling this compound due to its high toxicity. [1] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Qualitative and Quantitative Solubility Determination

This protocol outlines a general method to determine the solubility of a liquid solute, such as this compound, in a liquid solvent.

Materials:

-

This compound

-

Selected solvents (e.g., ethanol, diethyl ether, toluene, water)

-

Calibrated pipettes and syringes

-

Volumetric flasks

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for arsenic determination)[6][7]

Procedure:

-

Preparation of a Saturated Solution:

-

In a series of vials, add a known volume of the selected solvent.

-

Incrementally add known volumes of this compound to each vial.

-

After each addition, securely cap the vial and agitate vigorously using a vortex mixer or magnetic stirrer.

-

Allow the mixture to equilibrate at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure saturation is reached.

-

Visually inspect the solution for any signs of undissolved this compound (e.g., phase separation, cloudiness).

-

-

Qualitative Assessment:

-

Observe if a single homogeneous phase is formed upon mixing. If so, the substances are miscible at the tested ratio.

-

If two distinct layers form, the substances are immiscible.

-

If the solution becomes cloudy or forms an emulsion, they are partially miscible.

-

-

Quantitative Analysis:

-

Once equilibrium is reached and in the presence of an excess of the solute phase, carefully extract an aliquot of the supernatant (the saturated solution) using a syringe.

-

Filter the aliquot through a syringe filter compatible with the solvent to remove any undissolved droplets.

-

Accurately dilute the filtered saturated solution with the pure solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a suitable analytical technique (e.g., ICP-MS) to determine the concentration of arsenic.

-

Calculate the concentration of this compound in the saturated solution, which represents its solubility. This is typically expressed in units such as g/100 mL or mol/L.

-

Visualizations

Synthesis of this compound

This compound can be synthesized via the esterification of arsenic acid with ethanol, often catalyzed by an acid such as sulfuric acid.[2]

Experimental Workflow for Solubility Determination

The logical workflow for determining the solubility of this compound is depicted below.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents and water remains elusive, it is well-established that it is soluble in the former and has limited solubility with reactivity in the latter. For researchers requiring precise solubility values, direct experimental determination is necessary. The general protocol provided in this guide offers a foundational methodology for such investigations. Given the hazardous nature of this compound, all experimental work must be conducted with strict adherence to safety protocols.

References

- 1. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [benchchem.com]

- 3. This compound | C6H15AsO4 | CID 586279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

Hydrolysis of Triethyl Arsenate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis rate and mechanism of triethyl arsenate in aqueous solutions. The information is compiled from available scientific literature to support research and development activities where the stability and reactivity of arsenate esters are of interest.

Quantitative Hydrolysis Rate Data

| Compound | Solvent System | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Half-life (t₁/₂) | Reference |

| Trimethyl Arsenate | Methanol/Water | 25 | 73 | ~0.02 seconds (in neutral water) | [2] |

| This compound | Ethanol (B145695)/Water | - | Data not available | Data not available | - |

Note: The half-life for trimethyl arsenate is remarkably short, highlighting the lability of arsenate triesters.[1] It is expected that this compound also hydrolyzes rapidly.

Experimental Protocols

The following is a detailed description of a typical experimental protocol for determining the hydrolysis kinetics of trialkyl arsenates, based on methodologies reported in the literature.[3]

2.1 Materials and Reagents

-

This compound ((C₂H₅)₃AsO₄)

-

Anhydrous ethanol (or other suitable organic solvent like acetonitrile)

-

Deionized water

-

pH indicator (e.g., bromocresol green)

-

Buffer solutions of various pH values

-

Inert salt for ionic strength control (e.g., tetraethylammonium (B1195904) bromide)

2.2 Instrumentation

-

Stopped-flow spectrophotometer or a UV-Vis spectrophotometer with a rapid mixing accessory

-

Oscilloscope for data acquisition

-

Temperature-controlled water bath (±0.1°C)

-

Digitizing board and calculator/computer for data analysis

-

pH meter

2.3 Kinetic Measurement Procedure

-

Solution Preparation:

-

Stock solutions of this compound are prepared in an anhydrous organic solvent to minimize premature hydrolysis.

-

Aqueous solutions containing a pH indicator and an inert salt to maintain constant ionic strength are prepared. The concentration of water in the organic solvent can be varied to study its effect on the reaction rate.

-

-

Kinetic Runs:

-

The hydrolysis is initiated by rapidly mixing the this compound stock solution with the aqueous solution in the spectrophotometer.

-

The reaction is monitored by observing the change in absorbance of the pH indicator over time. The hydrolysis of the arsenate ester releases acid, which protonates the indicator, causing a color change and thus a change in absorbance.

-

-

Data Acquisition and Analysis:

-

The change in absorbance versus time is recorded, often as an oscilloscope trace.

-

These traces are digitized for analysis.

-

For reactions under pseudo-first-order conditions (where the concentration of water is in large excess compared to the arsenate ester), the pseudo-first-order rate constant (k') is calculated by a linear least-squares fit of ln[(A₀ - A∞)/(Aₜ - A∞)] versus time, where A₀, Aₜ, and A∞ are the absorbances at time zero, time t, and at the completion of the reaction, respectively.

-

Experiments are typically repeated multiple times (e.g., at least seven times) and the results are averaged.

-

The second-order rate constant (k) is then determined by dividing the pseudo-first-order rate constant by the concentration of water.

-

2.4 Determination of Reaction Order

-

The order of the reaction with respect to the arsenate ester and water is determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate.

Hydrolysis Mechanism

The hydrolysis of trialkyl arsenates proceeds via an associative mechanism (A or Sₙ2-like) , which is in contrast to the more dissociative character of phosphate (B84403) ester hydrolysis.[1] This mechanism involves the nucleophilic attack of a water molecule on the arsenic center.

Key Features of the Associative Mechanism:

-

Pentacoordinated Intermediate: The reaction proceeds through a high-energy, unstable pentacoordinated intermediate with a trigonal bipyramidal geometry.[2][4]

-

Nucleophilic Attack: A water molecule acts as the nucleophile, attacking the electrophilic arsenic atom.

-

Proton Transfer: An internal proton transfer likely occurs within the intermediate, facilitating the departure of the leaving group (an alcohol molecule).

-

Products: The initial hydrolysis of this compound yields diethyl arsenate and ethanol. Subsequent hydrolysis steps will further break down diethyl arsenate to ethyl arsenate and finally to inorganic arsenate. It has been noted that the hydrolysis of the diester is even more rapid than the triester.[1]

Visualizations

4.1 Proposed Hydrolysis Mechanism of this compound

Caption: Associative hydrolysis mechanism of this compound.

4.2 Experimental Workflow for Kinetic Analysis

References

- 1. Arsenate replacing phosphate - alternative life chemistries and ion promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of arsenate substitution on phosphate repository of cell: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. amsdottorato.unibo.it [amsdottorato.unibo.it]

In-Depth Technical Guide on the Toxicological Profile and Health Hazards of Triethyl Arsenate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethyl arsenate (TEA), an organoarsenic compound with the chemical formula C₆H₁₅AsO₄, presents a significant toxicological profile of concern. While comprehensive data specific to TEA remains limited in publicly accessible literature, its health hazards can be largely inferred from the extensive research on related inorganic and organic arsenic compounds. Classified as a carcinogen, TEA is acutely toxic upon ingestion and inhalation. The toxicokinetics of arsenicals, including TEA, involve metabolic processes of reduction and biomethylation, leading to various trivalent and pentavalent arsenic species with differing toxicities. The fundamental mechanisms of arsenic-induced toxicity include the inhibition of critical enzymes, induction of oxidative stress, and disruption of key cellular signaling pathways, ultimately resulting in cellular dysfunction and apoptosis. This guide provides a detailed overview of the known physicochemical properties, toxicokinetics, health hazards, and toxicological mechanisms pertinent to arsenicals, with a specific focus on their relevance to understanding the potential risks associated with this compound.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for understanding its environmental fate and biological interactions. A summary of these properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₁₅AsO₄ |

| Molecular Weight | 226.10 g/mol |

| CAS Number | 15606-95-8 |

| Appearance | Colorless to pale yellow liquid |

| Odor | Distinctive odor |

| Solubility | Soluble in organic solvents, with limited solubility in water |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While specific toxicokinetic studies on this compound are scarce, the established pathways for other arsenicals provide a robust framework for understanding its likely behavior in biological systems.

-

Absorption: Organoarsenic compounds can be absorbed via ingestion, inhalation, and dermal contact. The lipophilic nature of TEA suggests a potential for ready absorption through these routes.

-

Distribution: Once absorbed, arsenic compounds are distributed throughout the body via the bloodstream, with the liver being a primary organ for accumulation and subsequent metabolism. Arsenic has been shown to cross both the blood-brain barrier and the placenta.

-

Metabolism: The metabolism of arsenicals is a critical factor influencing their toxicity. This process involves a series of reduction and oxidative methylation reactions. It is anticipated that pentavalent arsenicals such as TEA are first reduced to their trivalent forms, which then undergo methylation. While methylation is a pathway for detoxification leading to more readily excreted metabolites, it is important to note that some trivalent methylated intermediates are known to be highly toxic.

-

Excretion: The primary route of elimination for arsenic and its metabolites is through urinary excretion.

A generalized workflow illustrating the toxicokinetics of arsenicals is presented below.

Health Hazards

This compound is recognized as a hazardous substance, posing significant risks to human health.

Table 2: Summary of Health Hazards Associated with Arsenicals

| Hazard | Description |

| Acute Toxicity | Classified as toxic if swallowed or inhaled. Acute symptoms may include nausea, vomiting, abdominal pain, and severe diarrhea. |

| Carcinogenicity | Recognized as a carcinogen. Chronic exposure to arsenic has been linked to an increased risk of developing cancers of the skin, lung, bladder, liver, and kidney. |

| Genotoxicity | Arsenic and its compounds have been shown to induce chromosomal aberrations and DNA damage. |

| Reproductive and Developmental Toxicity | Exposure to arsenic during pregnancy is associated with an elevated risk of adverse developmental outcomes. |

| Dermal Toxicity | Can cause skin irritation upon direct contact. |

Quantitative Toxicological Data

Table 3: Acute Toxicity of Various Arsenic Compounds

| Compound | Species | Route | LD50/LC50 |

| Arsenite | Rat, Mouse | Oral | 15 - 175 mg/kg |

| Arsenate | Rat, Mouse | Oral | 15 - 175 mg/kg |

| Monomethylarsonic acid (MMA) | Rat, Mouse | Oral | 102 - 3,184 mg/kg |

| Dimethylarsinic acid (DMA) | Rat, Mouse | Oral | 1,200 mg/kg |

Note: The data for arsenite, arsenate, MMA, and DMA are compiled from various studies and are intended to provide a comparative toxicological context due to the absence of specific data for this compound.

Mechanisms of Toxicity

The toxic effects of arsenic compounds are complex and arise from multiple interconnected mechanisms at the cellular and molecular levels:

-

Enzyme Inhibition: Trivalent arsenicals exhibit a high affinity for sulfhydryl (-SH) groups present in the active sites of many proteins, leading to the inhibition of a wide range of enzymes that are essential for normal cellular function.

-

Oxidative Stress: Exposure to arsenic results in the excessive production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses and lead to oxidative damage to vital cellular components, including lipids, proteins, and DNA.

-

Disruption of Signal Transduction: Arsenic compounds are known to interfere with numerous signal transduction pathways that regulate fundamental cellular processes. These include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are critical for controlling cell proliferation, differentiation, and apoptosis.

Signaling Pathways Affected by Arsenicals

MAPK Pathway: Arsenic exposure has been demonstrated to activate various components of the MAPK signaling cascade, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. The ultimate cellular response, whether it be proliferation or apoptosis, is dependent on the specific arsenic species, the dose, and the cell type involved.

PI3K/Akt Pathway: The PI3K/Akt pathway, a central regulator of cell survival and proliferation, is another key target of arsenic. Reports have indicated that arsenic can both activate and inhibit this pathway, a duality that contributes to its complex roles in both toxicity and carcinogenesis.

An In-Depth Technical Guide to the GHS Classification and Safety of Triethyl Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS classification and essential safety data for triethyl arsenate (CAS No. 15606-95-8). The information is intended for professionals in research, scientific, and drug development fields to ensure its safe handling, storage, and disposal.

GHS Classification and Hazard Identification

This compound is classified as a highly hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] Its classification indicates severe acute toxicity, carcinogenicity, and significant environmental hazards.

GHS Pictograms:

| Pictogram | Hazard Class |

|

| Acute Toxicity (Fatal or Toxic)[1] |

|

| Carcinogenicity[1] |

|

| Hazardous to the Aquatic Environment[1] |

-

H301: Toxic if swallowed.

-

H331: Toxic if inhaled.

-

H350: May cause cancer.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, can be found in safety data sheets and regulatory databases. Key preventative measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and using personal protective equipment.[1][2]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value |

| Chemical Formula | C₆H₁₅AsO₄[1] |

| Molecular Weight | 226.10 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[3] |

| Odor | Distinctive odor[3] |

| Boiling Point | 236 °C (decomposes) |

| Flash Point | 96.1 °C |

| Solubility | Soluble in organic solvents, limited solubility in water.[3] |

Toxicological Information

The toxicity of arsenic compounds is well-documented. Trivalent arsenicals, in general, are considered more toxic than pentavalent forms.[5] The toxic effects of arsenic are multifaceted and can include disruption of cellular respiration and enzymatic activities.[5] Chronic exposure to arsenic compounds is linked to various health issues, including cardiovascular problems, gastrointestinal issues, and cognitive effects.[4]

Carcinogenicity: this compound is classified as a substance that may cause cancer (H350).[1][2][4]

Experimental Protocols for Toxicity Assessment

While specific experimental protocols for this compound were not found, the assessment of acute toxicity for chemical substances is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide detailed methodologies for various toxicity tests.

OECD Test Guidelines for Acute Toxicity:

| Test | Guideline Number | Description |

| Acute Oral Toxicity | OECD 420, 423, 425[6] | These guidelines describe procedures for determining the acute oral toxicity of a substance, including the Fixed Dose Procedure, the Acute Toxic Class Method, and the Up-and-Down Procedure. The primary endpoint is mortality to determine the LD50 value.[6][7][8] |

| Acute Dermal Toxicity | OECD 402[9][10] | This guideline details the procedure for assessing the acute toxicity of a substance applied to the skin. It involves applying the substance to the shaved skin of animals and observing for toxic effects and mortality to determine the dermal LD50.[9][10][11][12][13] |

| Acute Inhalation Toxicity | OECD 403, 436[1][14] | These guidelines provide methods for evaluating the toxicity of a substance when inhaled. They involve exposing animals to the substance as a gas, vapor, or aerosol in a controlled chamber and monitoring for adverse effects and mortality to determine the LC50.[1][14][15] |

Safe Handling and Storage

Due to its high toxicity and carcinogenicity, stringent safety measures must be implemented when handling and storing this compound.

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid measures are critical.

Disposal Considerations

Waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

General Disposal Guidelines:

-

Do not dispose of this compound down the drain or in regular trash.

-

All contaminated materials, including personal protective equipment (PPE), labware, and spill cleanup materials, must be collected and disposed of as hazardous waste.[16]

-

Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being punctured and disposed of according to institutional protocols.[16]

-

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[16]

This guide provides a summary of the critical safety information for this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before handling this substance.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. CAS 15606-95-8: this compound | CymitQuimica [cymitquimica.com]

- 4. toxno.com.au [toxno.com.au]

- 5. This compound [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. umwelt-online.de [umwelt-online.de]

- 9. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 10. nucro-technics.com [nucro-technics.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. scribd.com [scribd.com]

- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. drexel.edu [drexel.edu]

Historical research on organoarsenic compounds

An In-depth Technical Guide to the Historical Research of Organoarsenic Compounds

Introduction

Organoarsenic compounds, which feature a chemical bond between arsenic and carbon, have a rich and multifaceted history that spans over two centuries.[1] From their early discovery, which contributed to the fundamental concept of chemical valency, to their revolutionary role in the birth of chemotherapy, these compounds have left an indelible mark on science and medicine.[1] This technical guide provides a comprehensive historical overview of key organoarsenic compounds, detailing their discovery, synthesis, applications, and the experimental methodologies that defined their development. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of chemical compounds.

Early History and Foundational Discoveries

The journey into organoarsenic chemistry began in the 18th century with the synthesis of the first organometallic compound.

Cacodyl (B8556844): The First Organometallic Compound

In 1760, the French chemist Louis Claude Cadet de Gassicourt heated arsenic oxide with potassium acetate, producing a poisonous, foul-smelling oily liquid he called "Cadet's fuming liquid".[1][2] This mixture contained the first organoarsenic compounds ever synthesized: cacodyl oxide (((CH₃)₂As)₂O) and cacodyl (((CH₃)₂As)₂).[3] The composition of "cacodyl" was later established by the German chemist Robert Bunsen in 1843.[1] Bunsen's extensive and dangerous work on cacodyl compounds in the 1830s and 1840s, conducted before the invention of fume hoods, led to a greater understanding of the methyl radical.[1][3] He described the extreme toxicity and nauseating odor of cacodyl, noting that exposure caused "instantaneous tingling of the hands and feet and even giddiness and insensibility".[1][2] This early research was significant as it marked the first explicit recognition of organometallic compounds and contributed to Edward Frankland's development of the concept of valency.[1]

Atoxyl and the Dawn of Medicinal Applications

The first significant medicinal application of an organoarsenic compound came with Atoxyl (p-aminophenylarsanilic acid). Synthesized in 1859 by Antoine Béchamp through the reaction of aniline (B41778) with arsenic acid, Atoxyl was initially believed to be less toxic than inorganic arsenic compounds, a notion later proven false.[4][5] In the early 20th century, it was found to have some efficacy against trypanosomiasis (sleeping sickness).[6][7] However, its use was limited by severe side effects, including optic nerve atrophy leading to blindness.[8] Despite its toxicity, Atoxyl was a crucial stepping stone, serving as the parent compound for the development of more effective and less harmful arsenicals.[7][9]

The Era of Chemotherapy: Paul Ehrlich and Salvarsan

The limitations of Atoxyl spurred Paul Ehrlich, a German physician and scientist, to embark on a systematic search for a "magic bullet" (Zauberkugel)—a compound that could selectively target and destroy pathogens without harming the host.[7][10] This quest laid the foundation for modern chemotherapy.[10]

The Quest for the "Magic Bullet"

Working at his institute in Frankfurt, Ehrlich and his team, including chemist Alfred Bertheim and bacteriologist Sahachiro Hata, began synthesizing and screening hundreds of derivatives of Atoxyl.[7][9] Ehrlich theorized that by modifying the chemical structure, he could enhance the antimicrobial activity while reducing its toxicity to the host.[9][11] This systematic approach was a novel concept in drug development.

Caption: Workflow of Ehrlich's search for a "magic bullet".

Discovery and Synthesis of Salvarsan (Compound 606)

Arsphenamine (B1667614) was first synthesized by Alfred Bertheim in Ehrlich's lab in 1907.[9] In 1909, Sahachiro Hata discovered its potent activity against the spirochete Treponema pallidum, the causative agent of syphilis, which had been identified just a few years earlier in 1905.[6][9] This compound was the 606th in the series tested, and it was accordingly named "Compound 606".[9][10] Marketed in 1910 under the trade name Salvarsan, a name derived from "saving arsenic," it was the first truly effective treatment for syphilis, a disease previously treated with highly toxic inorganic mercury compounds.[9][10][12]

Salvarsan was a significant improvement, but its administration was complex. It was an unstable, yellow, crystalline powder that had to be dissolved in several hundred milliliters of sterile water with minimal air exposure to prevent oxidation into a more toxic form.[7][9] To address these issues, Ehrlich's team developed a more soluble and easier-to-administer derivative, Neosalvarsan (Compound 914), which was released in 1913.[10][11] Salvarsan and Neosalvarsan remained the primary treatments for syphilis until the advent of penicillin in the 1940s.[1][13]

Experimental Protocol: Synthesis of Arsphenamine (Salvarsan)

The synthesis of Arsphenamine was a multi-step process starting from p-arsanilic acid (Atoxyl). While the exact industrial process used by Hoechst was complex, a generalized laboratory synthesis can be outlined as follows:

-

Nitration of p-Arsanilic Acid: p-Arsanilic acid is treated with a nitrating mixture (sulfuric acid and nitric acid) to introduce a nitro group onto the benzene (B151609) ring, yielding 3-nitro-4-hydroxy-phenylarsonic acid.

-

Reduction of the Nitro and Arsonic Acid Groups: The resulting compound is then subjected to a strong reducing agent, such as sodium hydrosulfite (Na₂S₂O₄). This crucial step reduces the nitro group (-NO₂) to an amino group (-NH₂) and the arsonic acid group (-AsO(OH)₂) to an arseno group (-As=As-), forming the dimeric structure of Arsphenamine.

-

Isolation and Purification: The product, Arsphenamine, precipitates from the reaction mixture and is isolated as its dihydrochloride (B599025) salt to improve stability. The final product was a fine yellow powder.[7]

Note: Early structural analysis suggested a simple dimeric structure for Salvarsan. However, modern mass spectrometry has revealed that it is actually a mixture of cyclic trimers and pentamers.[14][15]

Other Medically Important Organoarsenicals

Melarsoprol for African Trypanosomiasis

Developed in 1949, Melarsoprol became a critical drug for treating the late, neurological stage of African trypanosomiasis (sleeping sickness).[16][17] It is a derivative of melarsen (B1215594) oxide complexed with dimercaprol (B125519) (British anti-Lewisite), which helps reduce its toxicity.[16][17]

Mechanism of Action: Melarsoprol is a prodrug that is metabolized to the active compound, melarsen oxide.[16] Melarsen oxide is a trivalent arsenical that is highly reactive with sulfhydryl (-SH) groups.[18] Its primary target within the trypanosome parasite is trypanothione, a unique thiol that is crucial for the parasite's redox balance.[16][18] By binding to trypanothione, melarsen oxide disrupts this balance, leading to oxidative stress and cell death.[18] It is also thought to inhibit key glycolytic enzymes like pyruvate (B1213749) kinase, starving the parasite of energy.[17][19]

Caption: Proposed mechanism of action for Melarsoprol.

Organoarsenicals in Agriculture and Environmental Health

Beyond medicine, organoarsenic compounds found widespread use as pesticides, herbicides, and animal feed additives.

Paris Green: Insecticide and Pigment

Paris Green, or copper(II) acetoarsenite, is an inorganic arsenical, but its history is intertwined with the rise of chemical pesticides. Invented in 1814 as a pigment, its insecticidal properties were recognized in 1867.[20][21] By the 1880s, it was the world's first widespread chemical insecticide, used extensively to control pests like the Colorado potato beetle and the codling moth on fruit trees.[20][22] It was also used as a larvicide in mosquito control efforts to combat malaria.[21][23] Its high toxicity eventually led to its decline and eventual ban in the United States in 1960.[24]

Cacodylic Acid: Herbicide and Defoliant

Derivatives of cacodylic acid, ((CH₃)₂AsO₂H), were used extensively as herbicides.[2][3] A mixture of cacodylic acid and its sodium salt, sodium cacodylate, was known as Agent Blue, one of the defoliants used by the U.S. military during the Vietnam War.[3]

Roxarsone (B1679585): Poultry Feed Additive

Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) was approved by the U.S. Food and Drug Administration (FDA) in 1944.[25][26] It was used in poultry feed for over 60 years to promote growth, improve feed efficiency, and prevent parasitic infections.[25][27][28] Concerns arose when studies showed that roxarsone could be metabolized into more toxic inorganic arsenic in chickens, which could then be present in their meat and liver.[28][29] In 2011, sales of roxarsone were suspended in the U.S. and Canada, and the FDA officially withdrew its approval for use in animal feed in subsequent years.[27]

Organoarsenicals as Agents of War

The toxicity of organoarsenic compounds was exploited for the development of chemical warfare agents during World War I.

Lewisite

Lewisite (dichloro(2-chlorovinyl)arsine) is a potent vesicant (blister agent) and lung irritant.[30][31] It was first synthesized in 1904 by Julius Arthur Nieuwland and later developed as a chemical weapon by U.S. chemist Winford Lee Lewis in 1918.[30][32] Although developed for use in World War I, it was never deployed on the battlefield during that conflict.[31] Lewisite causes immediate pain and irritation upon contact with skin, eyes, or the respiratory tract, followed by the formation of large, painful blisters.[30][33]

Summary of Quantitative Data

The following tables summarize key quantitative data for several historically significant organoarsenic compounds.

Table 1: Key Historical Organoarsenic Compounds

| Compound | Chemical Formula | Year of First Synthesis | Primary Historical Application |

| Cacodyl Oxide | ((CH₃)₂As)₂O | 1760 | Foundational chemical research[1][3] |

| Paris Green | Cu(C₂H₃O₂)₂·3Cu(AsO₂)₂ | 1814 | Pigment, Insecticide, Larvicide[20] |

| Atoxyl | C₆H₈AsNO₃ | 1859 | Treatment for trypanosomiasis[4] |

| Lewisite | C₂H₂AsCl₃ | 1904 | Chemical warfare agent[30] |

| Arsphenamine (Salvarsan) | C₁₂H₁₂As₂N₂O₂ (dimer) | 1907 | Treatment for syphilis[9] |

| Melarsoprol | C₁₂H₁₅AsN₆OS₂ | 1949 | Treatment for trypanosomiasis[16][17] |

| Roxarsone | C₆H₆AsNO₅ | 1923 (patent) | Poultry feed additive[27] |

| Cacodylic Acid | (CH₃)₂AsO₂H | 18th Century | Herbicide, Defoliant (Agent Blue)[2][3] |

Table 2: Pharmacokinetic Properties of Melarsoprol

| Parameter | Value | Reference |

| Half-life (Melarsoprol) | < 1 hour | [16] |

| Half-life (Bioassay) | 35 hours (suggests active metabolites) | [16] |

| Time to Max Plasma Level (Melarsen Oxide) | ~15 minutes post-injection | [16] |

| Half-life (Melarsen Oxide) | ~3.9 hours | [16] |

| Clearance | 21.5 ml/min/kg | [16] |

Table 3: Toxicity of Selected Arsenic Compounds

| Compound | LD₅₀ (mice) | Reference |

| Arsenous acid (As(OH)₃) | 34.5 mg/kg | [34] |

| Arsenobetaine ((CH₃)₃As⁺CH₂CO₂⁻) | > 10 g/kg | [34] |

Conclusion

The history of organoarsenic compounds is a story of scientific innovation, medical breakthroughs, and cautionary tales. From the hazardous early experiments with cacodyl to the development of Salvarsan, the first "magic bullet," these compounds fundamentally changed the course of medicine and introduced the concept of chemotherapy.[1][14] Their subsequent use in agriculture and as chemical weapons highlights their dual nature as both beneficial and highly toxic agents. While most medicinal and agricultural applications of organoarsenicals have been discontinued (B1498344) due to toxicity concerns and the development of safer alternatives, their historical impact remains significant. The systematic approach pioneered by Ehrlich continues to be a cornerstone of modern drug discovery, and the study of these compounds provides valuable lessons for researchers in toxicology, pharmacology, and environmental science.

References

- 1. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]

- 2. Cacodylic_acid [chemeurope.com]

- 3. Cacodylic acid - Wikipedia [en.wikipedia.org]

- 4. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]

- 7. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytopathogenic effects of atoxyl, an ototoxic compound, on human diploid fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arsphenamine - Wikipedia [en.wikipedia.org]

- 10. Magic bullet (medicine) - Wikipedia [en.wikipedia.org]

- 11. Arsphenamine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 12. Arsphenamine - Wikiwand [wikiwand.com]

- 13. The Salvarsan Wars - Proto Magazine [protomag.com]

- 14. biobasedpress.eu [biobasedpress.eu]

- 15. mdpi.com [mdpi.com]

- 16. Melarsoprol - Wikipedia [en.wikipedia.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. What is the mechanism of Melarsoprol? [synapse.patsnap.com]

- 19. Melarsoprol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 20. Paris green - Wikipedia [en.wikipedia.org]

- 21. Powder spray for Paris Green, France, 1925-1935 | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 22. erikajanik.com [erikajanik.com]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. bonjourdarlene.com [bonjourdarlene.com]

- 25. fda.gov [fda.gov]

- 26. Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Roxarsone - Wikipedia [en.wikipedia.org]

- 28. Organoarsenic Drugs over Time: The Pharmacokinetics of Roxarsone in Chicken Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Lewisite - Wikipedia [en.wikipedia.org]

- 31. Lewisite | Poison Gas, Arsenic Compound, Tear Gas | Britannica [britannica.com]

- 32. Lewisite [bionity.com]

- 33. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]

- 34. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]

A Technical Guide to the Exploratory Research of Novel Organoarsenical Compounds in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the core aspects of exploratory research into novel organoarsenical compounds, focusing on their synthesis, biological evaluation, and mechanisms of action. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: A Renaissance of Arsenic in Medicine

Organoarsenic compounds, a class of molecules containing a carbon-arsenic bond, have a long and complex history in medicine.[1] While the inherent toxicity of arsenic has been a significant concern, modern medicinal chemistry is revisiting this class of compounds to design novel molecules with enhanced therapeutic indices.[1][2] The therapeutic potential of arsenic has been recognized for centuries, with the inorganic compound arsenic trioxide (ATO) being an established and effective treatment for acute promyelocytic leukemia (APL).[1][3][4] However, its use is associated with significant toxicity.[1][5]

The development of organoarsenicals, where arsenic is covalently bonded to a carbon atom, offers the potential to create derivatives with improved pharmacological properties, including increased selectivity for cancer cells and reduced side effects.[1][6] Recent research has focused on synthesizing novel organoarsenicals with diverse chemical scaffolds, leading to the discovery of agents with potent anticancer, antiparasitic, and antimicrobial activities.[1][2][7] These compounds often exert their effects through mechanisms distinct from traditional chemotherapeutics, such as inducing reactive oxygen species (ROS), inhibiting angiogenesis, and modulating key signaling pathways.[1][4] This guide will explore these facets of organoarsenical research, providing a technical foundation for further investigation.

Therapeutic Applications and Efficacy

The renewed interest in arsenicals is driven by their demonstrated efficacy in various therapeutic areas, most notably in oncology.[8]

Anticancer Applications

Organoarsenicals have shown significant promise in treating both hematological malignancies and solid tumors.[8]

-

Acute Promyelocytic Leukemia (APL): Arsenic trioxide (ATO) is a first-line treatment for APL, often used in combination with all-trans retinoic acid (ATRA).[4][5] Clinical trials have demonstrated high complete remission (CR) rates.[3][9][10] In one Phase III trial, standard chemotherapy followed by ATO for remission maintenance resulted in a significantly better three-year event-free survival (77%) compared to standard chemotherapy alone (59%).[3] The three-year overall survival was also higher in the arsenic trioxide group (86% vs. 77%).[3] ATO is thought to work by inducing the degradation of the PML-RARα fusion protein, a hallmark of APL.[9] At low concentrations (0.1-0.5 µM), it induces partial differentiation, while at higher concentrations (0.5-2.0 µM), it triggers apoptosis.[9][10]

-

Other Hematological Malignancies: The success in APL has prompted investigations into other blood cancers, including myelodysplastic syndromes, multiple myeloma, and chronic myelogenous leukemia.[6]

-

Solid Tumors: While clinical outcomes for solid tumors have been limited by the bioavailability and toxicity of inorganic arsenic, novel organoarsenicals are being designed to overcome these hurdles.[6][11] Research has shown that combining arsenic trioxide with ATRA can inhibit cancer-driving pathways and eliminate cancer stem cells in models of triple-negative breast cancer.[12]

Antiparasitic and Antimicrobial Applications

Historically, organoarsenicals like Salvarsan were among the first effective antimicrobial drugs.[12][13] There is now a resurgence of interest in this area due to rising drug resistance.

-

Antimalarial Activity: Novel organoarsenic compounds have been tested against Plasmodium falciparum, the parasite responsible for malaria.[7] Several compounds showed inhibitory effects on the parasite's blood stages, with IC50 values ranging from 1.52 to 8.64 µM.[7] These compounds were also active against chloroquine-resistant strains and impaired gametocyte development, which is crucial for blocking disease transmission.[7]

-

Antibiotic Potential: The discovery of arsinothricin, a naturally occurring organoarsenical antibiotic, highlights the potential of this class to combat multidrug-resistant pathogens.[2][14] Arsinothricin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of various arsenic compounds.

Table 1: Efficacy of Arsenic Compounds in Cancer Treatment

| Compound/Regimen | Cancer Type | Metric | Result | Citation |

| Arsenic Trioxide (ATO) | Relapsed APL | Complete Remission (CR) Rate | 85-90% | [9] |

| Arsenic Trioxide (ATO) | Newly Diagnosed APL | Complete Remission (CR) Rate | 85-93% | [10] |

| Chemo + ATO (maintenance) | Newly Diagnosed APL | 3-Year Event-Free Survival | 77% | [3] |

| Standard Chemotherapy | Newly Diagnosed APL | 3-Year Event-Free Survival | 59% | [3] |

| Chemo + ATO (maintenance) | Newly Diagnosed APL | 3-Year Overall Survival | 86% | [3] |

| Standard Chemotherapy | Newly Diagnosed APL | 3-Year Overall Survival | 77% | [3] |

| Tetraarsenic Tetrasulfide | APL | Complete Remission (CR) Rate | 84.9% | [10] |

Table 2: In Vitro Activity of Organoarsenicals

| Compound Class/Name | Target Organism/Cell Line | Metric | Concentration/Value | Citation |

| Arsenic Trioxide (ATO) | APL Cells | Apoptosis Induction | 0.5 - 2.0 µM | [9][10] |

| Arsenic Trioxide (ATO) | APL Cells | Partial Differentiation | 0.1 - 0.5 µM | [9][10] |

| Phenylarsine Oxide | APL Cells | Cytotoxicity | 0.1 - 0.5 µM | [6] |

| Phenylarsine Oxide | Normal Endothelial Cells | Cytotoxicity | 0.2 µM | [6] |

| Novel Organoarsenicals | Plasmodium falciparum | IC50 | 1.52 - 8.64 µM | [7] |

Mechanisms of Action

Organoarsenicals exert their therapeutic effects through diverse molecular mechanisms, often involving the induction of oxidative stress and modulation of critical cellular signaling pathways.[4]

Interaction with Thiol Groups and ROS Production

A primary mechanism of arsenic's cytotoxicity involves its high affinity for sulfhydryl groups.[8] Trivalent arsenic (As(III)) readily reacts with closely spaced thiol groups in proteins, forming stable cyclic dithioarsinite complexes.[8] This interaction can inhibit the function of critical enzymes and regulatory proteins.[6]

Many targets of arsenic compounds are mitochondrial proteins involved in regulating the production of reactive oxygen species (ROS).[6] By inhibiting antioxidant systems like thioredoxin (Trx) and glutaredoxin (Grx), arsenicals disrupt the cellular redox balance, leading to a buildup of ROS.[6] This increased oxidative stress can trigger apoptotic signaling pathways, leading to cancer cell death.[4][6]

Caption: ROS-mediated apoptosis induced by organoarsenicals targeting mitochondrial proteins.

Modulation of Signaling Pathways

Organoarsenicals can interfere with key signaling pathways that are often dysregulated in cancer cells.[1][4]

One such pathway is the PI3K/Akt/mTOR cascade, which is crucial for cell survival, proliferation, and metabolism.[1] Arsenic compounds have been shown to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[1] This inhibition can occur through the downregulation of key proteins like PI3K and phosphorylated mTOR (p-mTOR).[1] Another target is the enzyme Pin1, which regulates numerous cancer-driving proteins. Arsenic trioxide can bind to, inhibit, and degrade Pin1, thereby suppressing multiple oncogenic pathways.[12]

Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by organoarsenical compounds.

Experimental Protocols

This section provides generalized methodologies for key experiments in organoarsenical research, based on published procedures.[1][14][15]

Protocol: Synthesis of a Novel Organoarsenical (Arsinothricin Analogue)

This protocol is a conceptual example based on synthetic routes for arsinothricin (AST).[14][15]

-

Precursor Synthesis:

-

React sodium methylarsonite [MeAs(ONa)₂] with 2-chloroethanol (B45725) in an appropriate solvent to yield 2-hydroxyethyl(methyl)arsinic acid. Monitor reaction progress via HPLC-ICP-MS.[15]

-

Purify the product via crystallization or column chromatography.

-

-

Chlorination:

-

Convert the hydroxyl group of the precursor to a chloride using a suitable chlorinating agent (e.g., thionyl chloride) to form 2-chloroethyl(methyl)arsinic acid.[15]

-

-

Condensation Reaction:

-

React the chlorinated intermediate with a protected amino acid synthon (e.g., diethyl acetamidomalonate) in the presence of a base.

-

The reaction involves a nucleophilic displacement of the chloride to form the carbon-arsenic bond of the final scaffold. Monitor reaction progress by TLC and HPLC-ICP-MS.[14]

-

-

Deprotection and Purification:

-

Remove the protecting groups from the amino acid moiety under acidic or basic conditions.

-

Purify the final organoarsenical compound using ion-exchange chromatography followed by recrystallization.

-

Characterize the final product using NMR, mass spectrometry, and elemental analysis.

-

Protocol: In Vitro Antimalarial Activity Assay

This protocol describes the evaluation of organoarsenicals against P. falciparum.[7]

-

Parasite Culture: Culture asexual stages of chloroquine-sensitive and -resistant P. falciparum strains in human O+ erythrocytes using standard RPMI 1640 medium supplemented with human serum. Maintain cultures at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: Dissolve organoarsenic compounds in DMSO to create stock solutions. Prepare serial dilutions in culture medium.

-

Inhibition Assay (SYBR Green I):

-

Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.

-

Add 100 µL of the drug dilutions to the wells. Include positive (chloroquine) and negative (DMSO vehicle) controls.

-

Incubate the plates for 72 hours under standard culture conditions.

-

After incubation, lyse the cells and stain the parasite DNA with SYBR Green I dye.

-

Measure fluorescence using a microplate reader to determine parasite growth.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Preclinical Development and Future Directions

The translation of a promising organoarsenical from the bench to the clinic requires a structured preclinical development workflow.[1]

Caption: A generalized preclinical development workflow for a novel organoarsenical drug candidate.

Future research in organoarsenicals is focused on several key areas:

-